Cafenstrole

Description

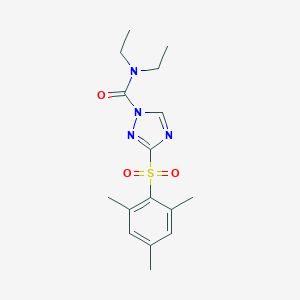

Structure

2D Structure

Properties

IUPAC Name |

N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3S/c1-6-19(7-2)16(21)20-10-17-15(18-20)24(22,23)14-12(4)8-11(3)9-13(14)5/h8-10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEJHAAIJZXXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1C=NC(=N1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057949 | |

| Record name | Cafenstrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125306-83-4 | |

| Record name | Cafenstrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125306-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cafenstrole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125306834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafenstrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-carboxamide, N,N-diethyl-3-[(2,4,6-trimethylphenyl)sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFENSTROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II8JP4LY7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cafenstrole in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cafenstrole is a triazole carboxamide herbicide that selectively controls problematic weeds in rice cultivation, most notably barnyardgrass (Echinochloa spp.). Its efficacy stems from a highly specific mode of action: the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This guide provides a comprehensive overview of the core mechanism of this compound, detailing its molecular target, biochemical effects, and the physiological consequences for susceptible plants. This document synthesizes available data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongation

This compound's primary mechanism of action is the potent and specific inhibition of the microsomal fatty acid elongase (FAE) complex.[1][2] This multi-enzyme system is responsible for the elongation of long-chain fatty acids (C16-C18) into very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. VLCFAs are crucial for various physiological and developmental processes in plants.

Molecular Target: 3-Ketoacyl-CoA Synthase (KCS)

The specific enzymatic target of this compound within the FAE complex is the 3-ketoacyl-CoA synthase (KCS) .[3] The KCS enzyme catalyzes the initial and rate-limiting step in each cycle of fatty acid elongation: the condensation of a long-chain acyl-CoA with a two-carbon unit from malonyl-CoA. By inhibiting KCS, this compound effectively halts the entire VLCFA biosynthesis pathway. The inhibition of KCS leads to a depletion of VLCFAs, which are essential precursors for a variety of vital plant lipids.

Biochemical and Physiological Consequences

The inhibition of VLCFA biosynthesis by this compound leads to a cascade of detrimental effects in susceptible plants:

-

Disruption of Cell Membrane Integrity: VLCFAs are integral components of various cellular membranes, including the plasma membrane.[4] Their absence can alter membrane fluidity and permeability, leading to impaired cellular function.

-

Defective Cuticular Wax Formation: The epicuticular wax layer, which protects plants from desiccation and pathogen attack, is primarily composed of VLCFA derivatives.[3] this compound treatment results in reduced cuticular wax deposition, rendering the plant more susceptible to environmental stress.

-

Impaired Cell Division and Growth: The disruption of VLCFA-dependent processes leads to a general inhibition of cell division and overall plant growth. This is manifested as stunting and abnormal development in emerging seedlings.

-

Altered Plant Morphology: Susceptible grass seedlings often exhibit characteristic injury symptoms, such as the failure of the shoot to properly emerge from the coleoptile, resulting in a "buggy-whip" appearance.[5] In broadleaf plants, symptoms can include stunted growth, leaf crinkling, and discoloration.[5]

The herbicidal activity of this compound is strongly correlated with the extent of VLCFA formation inhibition.[2]

Quantitative Data

| Fatty Acid Chain Length | Effect of this compound Treatment | Reference |

| C16-C18 (Long-Chain) | Accumulation or no significant change | |

| C20 and longer (Very-Long-Chain) | Significant reduction | [2] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro VLCFA Biosynthesis Inhibition Assay

This assay measures the effect of this compound on the incorporation of radiolabeled precursors into VLCFAs in a microsomal fraction isolated from plant tissue.

Materials:

-

Plant tissue (e.g., etiolated leek seedlings)

-

Extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2, containing sucrose, EDTA, and reducing agents)

-

Microsome isolation reagents (e.g., centrifugation equipment)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.2, containing ATP, CoA, NADPH, and other cofactors)

-

Radiolabeled precursor (e.g., [1-¹⁴C]-oleoyl-CoA or [2-¹⁴C]-malonyl-CoA)

-

This compound solutions of varying concentrations

-

Scintillation cocktail and counter

-

Thin-layer chromatography (TLC) equipment

Procedure:

-

Microsome Isolation: Homogenize plant tissue in cold extraction buffer. Filter the homogenate and centrifuge at a low speed to remove cell debris. Centrifuge the supernatant at a high speed to pellet the microsomal fraction. Resuspend the microsomes in a suitable buffer.

-

Enzyme Assay: In a reaction tube, combine the microsomal preparation, reaction buffer, and the radiolabeled precursor. Add this compound at various concentrations (and a solvent control).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Lipid Extraction: Stop the reaction and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Analysis: Separate the fatty acid methyl esters by TLC. Scrape the bands corresponding to VLCFAs and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of VLCFA synthesis at each this compound concentration and determine the IC50 value if possible.

Analysis of Plant Fatty Acid Profile

This method determines the changes in the overall fatty acid composition of a plant after treatment with this compound.

Materials:

-

Control and this compound-treated plant tissue

-

Lipid extraction solvents (e.g., chloroform:methanol:formic acid)

-

Transmethylation reagent (e.g., methanolic HCl)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Fatty acid methyl ester (FAME) standards

Procedure:

-

Lipid Extraction: Homogenize the plant tissue and extract the total lipids.

-

Transmethylation: Convert the fatty acids in the lipid extract to their corresponding methyl esters (FAMEs).

-

GC-MS Analysis: Inject the FAME sample into the GC-MS. The different FAMEs will be separated based on their chain length and degree of saturation. The mass spectrometer will be used to identify and quantify each FAME.

-

Data Analysis: Compare the fatty acid profiles of the control and this compound-treated plants. Present the data as the relative percentage of each fatty acid.

Visualizations

Signaling Pathways and Workflows

Caption: this compound inhibits the KCS enzyme in the FAE complex.

References

- 1. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 2. Very-long-chain fatty acid biosynthesis is inhibited by this compound, N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

Cafenstrole: An In-depth Technical Guide on its Role as a Very-Long-Chain Fatty Acid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole, a triazole herbicide, is a potent and specific inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis in plants. Its primary mode of action is the inhibition of the microsomal elongase enzyme system, specifically targeting the initial and rate-limiting condensation step catalyzed by 3-ketoacyl-CoA synthase (KCS). This inhibition leads to a depletion of VLCFAs, which are crucial components of cuticular waxes, suberin, and sphingolipids, thereby disrupting normal plant growth and development. Notably, the inhibition of VLCFA synthesis by this compound has been linked to alterations in cytokinin homeostasis, suggesting a complex interplay between lipid metabolism and phytohormone signaling in plants. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on plant physiology, and detailed experimental methodologies for its study.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, are essential for a variety of biological processes in plants. They serve as precursors for the biosynthesis of cuticular waxes and suberin, which form protective barriers against environmental stress. VLCFAs are also integral components of sphingolipids, which play critical roles in membrane structure and signal transduction.

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a multi-enzyme complex known as the VLCFA elongase. The key enzymes in this complex are 3-ketoacyl-CoA synthase (KCS), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and trans-2,3-enoyl-CoA reductase (ECR). The KCS enzyme catalyzes the initial condensation of a long-chain acyl-CoA with malonyl-CoA and is the rate-limiting step in the elongation process.

This compound (N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide) is a selective herbicide used for the control of various weeds in rice cultivation. Its herbicidal activity stems from its ability to specifically inhibit the KCS enzyme, thereby blocking VLCFA biosynthesis.[1][2] This guide delves into the technical details of this compound's inhibitory action and its downstream consequences.

Mechanism of Action of this compound

This compound acts as a specific inhibitor of the VLCFA elongase complex.[1] The primary target of this compound is the 3-ketoacyl-CoA synthase (KCS), the enzyme responsible for the condensation of an acyl-CoA with malonyl-CoA, the first committed step in VLCFA elongation.[3] By inhibiting KCS, this compound effectively halts the entire VLCFA biosynthesis pathway. Studies have shown that this compound can inhibit multiple KCS isoforms.[4]

The inhibition of VLCFA synthesis by this compound has been demonstrated through various experimental approaches, including the reduced incorporation of radiolabeled precursors such as [1-¹⁴C]-oleate and [2-¹⁴C]-malonate into the VLCFA fraction in plant tissues and microsomal preparations.[1][5]

Signaling Pathway of VLCFA Biosynthesis Inhibition

The following diagram illustrates the VLCFA biosynthesis pathway and the point of inhibition by this compound.

Caption: VLCFA biosynthesis pathway and the inhibitory action of this compound on KCS.

Quantitative Data on this compound Inhibition

Table 1: Effect of this compound on VLCFA Content in Arabidopsis thaliana

| Treatment | C22:0 Fatty Acid Content | C24:0 Fatty Acid Content |

| Control (Wild-type) | Normal Levels | Normal Levels |

| This compound (30 nM) | Reduced | Reduced |

| This compound (3 µM) | Severely Reduced | Severely Reduced |

Source: Adapted from Nobusawa et al., 2013.[1] Note: This table provides a qualitative summary as the original paper did not present the data in a tabular format with specific quantitative values.

Downstream Effects of VLCFA Inhibition by this compound

The inhibition of VLCFA biosynthesis by this compound leads to a cascade of downstream effects, ultimately resulting in the herbicidal phenotype.

Disruption of Cuticle and Wax Formation

VLCFAs are the primary precursors for the synthesis of cuticular waxes, which form a protective layer on the plant surface, preventing water loss and protecting against pathogens. This compound treatment leads to a significant reduction in cuticular wax deposition, resulting in increased susceptibility to desiccation and other environmental stresses.

Alterations in Cell Division and Organ Growth

VLCFA-containing sphingolipids are critical for cell membrane integrity and signaling processes that regulate cell division and expansion. Inhibition of VLCFA synthesis by this compound disrupts these processes, leading to stunted growth, abnormal organ development, and ultimately, plant death.[3]

Interaction with Cytokinin Signaling

A significant consequence of VLCFA inhibition by this compound is the alteration of cytokinin homeostasis. Studies have shown that a decrease in VLCFA levels leads to an increase in the biosynthesis of cytokinins, a class of plant hormones that regulate cell division and differentiation.[1] This is mediated, at least in part, by the increased expression of the cytokinin biosynthesis gene ISOPENTENYLTRANSFERASE 3 (IPT3).[1] The resulting elevated cytokinin levels are thought to contribute to the observed overproliferation of cells in certain tissues of this compound-treated plants.[1]

Signaling Pathway: VLCFA Inhibition and Cytokinin Homeostasis

The following diagram illustrates the proposed signaling pathway linking VLCFA inhibition by this compound to altered cytokinin signaling.

References

- 1. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. Very-long-chain fatty acid biosynthesis is inhibited by this compound, N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimitotic Activity of Cafenstrole in Weed Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole, a triazole herbicide, is a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis in plants. Its herbicidal activity stems from the disruption of cell division, a process intricately linked to the availability of VLCFAs for proper membrane formation and dynamics during mitosis. This technical guide provides an in-depth analysis of the antimitotic activity of this compound in weed species, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its effects.

Introduction

This compound is a selective herbicide primarily used for the control of annual and perennial weeds in rice cultivation. Its mode of action is the inhibition of the microsomal elongase enzyme system, which is responsible for the biosynthesis of VLCFAs—fatty acids with chain lengths of 20 carbons or more.[1] These VLCFAs are crucial components of various cellular structures, including the plasma membrane, and are integral to processes such as cell signaling and division.[2][3] A disruption in VLCFA synthesis has been shown to have profound effects on plant development, including the inhibition of cell proliferation.[4][5] This guide explores the specific antimitotic effects of this compound that contribute to its herbicidal efficacy.

Mechanism of Action: Linking VLCFA Inhibition to Mitotic Disruption

The primary target of this compound is the elongase enzyme involved in the production of VLCFAs.[1] The inhibition of this enzyme leads to a depletion of VLCFAs, which are essential for several aspects of cell division, particularly cytokinesis.

VLCFAs are critical constituents of sphingolipids and phospholipids, which are vital for the structure and function of cellular membranes.[2][3] During plant cell division, a new cell wall, the cell plate, is formed between two daughter nuclei. This process involves the targeted delivery and fusion of Golgi-derived vesicles at the equatorial plane. The membranes of these vesicles, rich in specific lipids including VLCFA-containing sphingolipids, coalesce to form the cell plate.[6]

Inhibition of VLCFA synthesis by this compound disrupts the composition and dynamics of these membranes, leading to defects in cell plate formation.[6] This can manifest as incomplete or unstable cell plates, ultimately arresting mitosis and leading to cell death. At lower concentrations, a slight decrease in VLCFA content due to this compound has been observed to paradoxically enhance cell proliferation, suggesting a complex regulatory role for VLCFAs in cell cycle control.[4][5] However, at herbicidally effective concentrations, the severe depletion of VLCFAs leads to a definitive block in cell division.

Signaling Pathway Diagram: Proposed Mechanism of this compound's Antimitotic Activity

Caption: Proposed mechanism of this compound's antimitotic action.

Quantitative Data on Antimitotic Activity

Table 1: Key Parameters for Quantifying this compound's Antimitotic Activity

| Parameter | Description | Relevance |

| IC50 (Mitotic Index) | The concentration of this compound that causes a 50% reduction in the mitotic index of a target weed species. | Provides a direct measure of the compound's potency in inhibiting cell division. |

| Mitotic Phase Analysis | Quantification of the percentage of cells in each phase of mitosis (prophase, metaphase, anaphase, telophase) following this compound treatment. | Can reveal if this compound arrests mitosis at a specific stage. |

| Aberration Frequency | The percentage of mitotic cells exhibiting chromosomal aberrations (e.g., chromosome bridges, fragments, lagging chromosomes) after treatment. | Indicates the genotoxic potential and the severity of mitotic disruption. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the antimitotic activity of this compound.

Determination of Mitotic Index and Mitotic Aberrations

This protocol is adapted from standard methods for assessing cytogenetic damage in plant root tips.[7][8]

Experimental Workflow: Mitotic Index and Aberration Analysis

Caption: Workflow for mitotic index and aberration analysis.

Materials:

-

Seeds of the target weed species (e.g., Echinochloa crus-galli)

-

This compound solutions of varying concentrations

-

Fixative solution (e.g., Carnoy's fixative: 6:3:1 ethanol:chloroform:acetic acid)

-

1N Hydrochloric acid (HCl)

-

Stain (e.g., 2% acetocarmine or 1% aceto-orcein)

-

Microscope slides and coverslips

-

Light microscope with high power objectives

Procedure:

-

Seed Germination: Germinate weed seeds in Petri dishes on moist filter paper until roots are 1-2 cm long.

-

Treatment: Expose the seedlings to a range of this compound concentrations (including a control with no herbicide) for a defined period (e.g., 24-48 hours).

-

Root Tip Fixation: Excise the terminal 1-2 mm of the root tips and immediately immerse them in a fixative solution for at least 24 hours at 4°C.

-

Hydrolysis: Wash the fixed root tips with distilled water and then hydrolyze them in 1N HCl at 60°C for 5-10 minutes.

-

Staining: After hydrolysis, wash the root tips thoroughly with distilled water and stain them with acetocarmine or aceto-orcein for 30-60 minutes.

-

Slide Preparation: Place a single stained root tip on a clean microscope slide, add a drop of 45% acetic acid, and gently squash it under a coverslip.

-

Microscopic Analysis: Observe the prepared slides under a light microscope. Count the number of dividing cells and the total number of cells in at least three different fields of view per slide to calculate the mitotic index.

-

Mitotic Index (MI) = (Number of dividing cells / Total number of cells) x 100

-

-

Aberration Scoring: Examine the dividing cells for any chromosomal abnormalities such as bridges, fragments, laggards, and micronuclei. Calculate the percentage of aberrant cells.

Analysis of Very-Long-Chain Fatty Acids

This protocol provides a general framework for the extraction and analysis of VLCFAs from plant tissues.

Experimental Workflow: VLCFA Analysis

Caption: Workflow for the analysis of VLCFAs in plant tissues.

Materials:

-

Control and this compound-treated weed seedlings

-

Liquid nitrogen

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standard (e.g., a fatty acid not naturally abundant in the plant)

-

Derivatization agent (e.g., methanolic HCl or BF3-methanol)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Harvest fresh plant material (e.g., shoots or roots) from both control and this compound-treated plants and immediately freeze in liquid nitrogen.

-

Lipid Extraction: Homogenize the frozen tissue and extract the total lipids using a suitable solvent system, such as chloroform:methanol (2:1, v/v).

-

Derivatization: Convert the fatty acids in the lipid extract to their fatty acid methyl esters (FAMEs) by transesterification using an agent like methanolic HCl or BF3-methanol.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS. The gas chromatograph separates the different FAMEs based on their volatility and polarity, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio.

-

Data Analysis: Identify and quantify the different VLCFAs by comparing their retention times and mass spectra to those of known standards. Normalize the results to the internal standard and the tissue's dry weight.

Conclusion

This compound's antimitotic activity is a direct consequence of its primary mode of action: the inhibition of very-long-chain fatty acid biosynthesis. By disrupting the availability of these essential components for membrane formation, particularly during cytokinesis, this compound effectively halts cell division in susceptible weed species. While the mechanistic link is clear, further research is required to obtain specific quantitative data on the antimitotic potency of this compound against various agronomically important weeds. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which will be invaluable for a more comprehensive understanding of this herbicide's efficacy and for the development of future weed management strategies.

References

- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 2. Role of very-long-chain fatty acids in plant development, when chain length does matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Restriction of cell proliferation in internal tissues via the synthesis of very-long-chain fatty acids in the epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Restriction of cell proliferation in internal tissues via the synthesis of very-long-chain fatty acids in the epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 8. ijmra.us [ijmra.us]

The Discovery and Development of Cafenstrole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole is a selective herbicide developed for the control of problematic weeds in rice cultivation, particularly grassy weeds such as Echinochloa species. Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its synthesis and for assessing its biological activity and environmental fate are also presented, alongside visualizations of key pathways and workflows to facilitate understanding.

Introduction

The development of selective herbicides is paramount for ensuring global food security by mitigating crop losses due to weed competition. This compound (N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide) is a triazole herbicide that has demonstrated high efficacy against annual weeds in paddy fields, with a favorable safety profile for rice.[1] This document serves as a comprehensive technical resource on this compound for the scientific community.

Chemical and Physical Properties

This compound is a member of the triazole class of compounds, characterized by a sulfone and a carboxamide functional group.[2]

| Property | Value | Reference |

| IUPAC Name | N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboxamide | [3] |

| CAS Number | 125306-83-4 | [3] |

| Molecular Formula | C₁₆H₂₂N₄O₃S | [3] |

| Molecular Weight | 350.4 g/mol | [3] |

| Water Solubility | Low | [1] |

| Volatility | Semi-volatile | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general synthetic pathway involves the acylation of 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole followed by an amination reaction.

Synthesis Workflow

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on patent literature.[4]

-

Acylation:

-

To a solution of 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole in an aprotic solvent (e.g., benzene, toluene, or a chlorinated alkane), add triphosgene or diphosgene. The molar ratio of the triazole to the phosgene (B1210022) source is typically between 1:0.3 and 1:1.

-

Heat the reaction mixture to a temperature ranging from room temperature to the boiling point of the solvent (e.g., 80-100°C) and stir until the reaction is complete, as monitored by a suitable technique like TLC or HPLC.

-

After the reaction, purge the system with an inert gas such as nitrogen to remove any hydrogen chloride gas produced, or concentrate the reaction mixture to about one-half to one-third of its original volume.

-

-

Amination:

-

To the resulting acyl chloride intermediate, add an acid scavenger, which can be an inorganic base (e.g., sodium carbonate, potassium carbonate) or an organic base (e.g., triethylamine, pyridine).

-

Add diethylamine to the mixture. The molar ratio of the acyl chloride intermediate to diethylamine is typically between 1:1 and 1:2.

-

Stir the reaction at room temperature until the amination is complete.

-

Upon completion, the reaction mixture can be worked up by washing with water, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield this compound. Purification can be achieved by recrystallization or column chromatography.

-

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

This compound's herbicidal activity stems from its potent inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs).[5] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential precursors for the production of cuticular waxes, suberin, and sphingolipids, which are vital for plant development, organogenesis, and stress responses.

The primary target of this compound is the microsomal elongase enzyme system, specifically the 3-ketoacyl-CoA synthase (KCS), which catalyzes the initial and rate-limiting condensation step in the VLCFA elongation cycle.[2] By blocking this enzyme, this compound prevents the extension of fatty acid chains beyond C18.[5]

VLCFA Biosynthesis Pathway and Site of Inhibition

Downstream Effects of VLCFA Inhibition

The inhibition of VLCFA biosynthesis by this compound leads to a cascade of downstream effects that ultimately result in weed mortality. These include:

-

Disruption of Cuticular Wax Formation: A deficient cuticle leads to increased water loss and susceptibility to environmental stresses.

-

Impaired Cell Division and Expansion: VLCFAs are components of sphingolipids, which are involved in cell signaling and membrane structure. Their depletion can disrupt cell division and normal plant development.[2]

-

Altered Hormone Signaling: There is evidence that VLCFA levels can influence cytokinin biosynthesis, a key regulator of cell proliferation.[2]

Herbicidal Activity

This compound is particularly effective for the pre- and early post-emergence control of annual grassy weeds in paddy rice.[1] Its primary target is barnyard grass (Echinochloa oryzicola and Echinochloa crus-galli).

Quantitative Herbicidal Activity

| Target Weed Species | Herbicide | IC50 (concentration for 50% inhibition) | Reference |

| Echinochloa oryzicola | This compound | Data not available | |

| Echinochloa crus-galli | This compound | Data not available | |

| Late Watergrass | Ipfencarbazone (VLCFA inhibitor) | ~0.03 µM (VLCFA elongation) |

Field Trial Data

Field trials are essential for evaluating the efficacy of a herbicide under real-world conditions. The following table summarizes typical findings for this compound and similar herbicides.

| Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Rice Yield (t/ha) | Reference |

| This compound | |||

| Illustrative Data | |||

| 150-200 | >90% against Echinochloa spp. | 6.5 - 7.5 | General field trial observations |

| Other VLCFA Inhibitors | |||

| Fenoxasulfone (150-200) | Excellent against Echinochloa spp. | - |

Experimental Protocols

In Vitro VLCFA Elongase Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of compounds on VLCFA elongase activity using radiolabeled substrates.

-

Microsome Isolation:

-

Homogenize etiolated seedlings of the target plant (e.g., leek or a susceptible weed species) in a suitable buffer.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Elongase Assay:

-

Prepare a reaction mixture containing the microsomal fraction, a radiolabeled precursor such as [1-¹⁴C]-oleoyl-CoA or [2-¹⁴C]-malonyl-CoA, and other necessary co-factors (e.g., NADPH, ATP).

-

Add this compound at various concentrations to the reaction mixtures.

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a strong base (e.g., KOH) to saponify the lipids.

-

-

Analysis:

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the fatty acids by chain length using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quantify the radioactivity in the different fatty acid fractions to determine the extent of inhibition of VLCFA synthesis.

-

Phytotoxicity Assessment in Rice (OECD 208)

This protocol is based on the OECD Guideline 208 for terrestrial plant tests.[5][6]

-

Plant Material and Growth Conditions:

-

Use a standard rice variety (e.g., Oryza sativa L. cv. Nipponbare).

-

Grow the rice seedlings in pots containing a standardized soil or substrate under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).[6]

-

-

Herbicide Application:

-

Apply this compound at a range of concentrations to the soil (pre-emergence) or onto the seedlings at a specific growth stage (e.g., 2-3 leaf stage, for post-emergence).

-

-

Assessment:

-

After a specified period (e.g., 14-21 days), visually assess the plants for phytotoxic effects such as stunting, chlorosis, necrosis, and malformations, using a rating scale (e.g., 0 = no injury, 100 = complete kill).[7]

-

Measure quantitative parameters such as shoot height, root length, and fresh/dry weight.

-

Calculate the effective concentration causing 50% inhibition (EC50) or growth reduction (GR50) from the dose-response data.

-

Experimental Workflow for Herbicide Efficacy Evaluation

Toxicology Profile

This compound exhibits a generally favorable toxicological profile, with low acute toxicity to mammals.[1]

| Endpoint | Species | Value | Classification | Reference |

| Acute Oral LD50 | Rat | > 5000 mg/kg | Low Toxicity | [8] |

| Acute Dermal LD50 | Data not available | |||

| Acute Inhalation LC50 | Data not available | |||

| Aquatic Toxicity (LC50) | ||||

| Daphnia magna | Data not available | |||

| Rainbow Trout | Data not available |

Experimental Protocol: Acute Oral Toxicity (OECD 401, modified)

This is a generalized protocol for determining the acute oral LD50.[8]

-

Test Animals:

-

Use young, healthy adult rats (e.g., Sprague-Dawley strain), typically 5 males and 5 females per dose group.

-

Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

-

-

Dosing:

-

Administer a single oral dose of this compound, formulated in a suitable vehicle (e.g., corn oil), to the animals.

-

For a limit test to demonstrate low toxicity, a high dose of 2000 or 5000 mg/kg body weight is used.

-

-

Observation:

-

Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Perform a gross necropsy on all animals at the end of the observation period.

-

-

Data Analysis:

-

If mortality occurs, calculate the LD50 value using appropriate statistical methods. If no mortality is observed at the limit dose, the LD50 is reported as being greater than that dose.

-

Environmental Fate

The environmental fate of a herbicide is a critical aspect of its risk assessment. This compound is reported to be not persistent in soil systems.[1]

| Parameter | Value | Conditions | Reference |

| Soil Half-life (DT50) | Data not available | Aerobic, laboratory, 20°C |

Experimental Protocol: Soil Degradation (OECD 307)

This protocol outlines the general procedure for determining the rate of aerobic and anaerobic transformation of a chemical in soil.[1]

-

Soil Selection and Preparation:

-

Use at least three different soil types with varying characteristics (e.g., texture, organic carbon content, pH).

-

Sieve the soils and adjust the moisture content to a specified level.

-

-

Test Substance Application:

-

Apply ¹⁴C-labeled this compound to the soil samples at a concentration relevant to its agricultural use.

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C).

-

For aerobic degradation, maintain a continuous flow of air through the incubation vessels and trap any evolved ¹⁴CO₂.

-

For anaerobic degradation, establish and maintain anaerobic conditions after an initial aerobic phase.

-

-

Sampling and Analysis:

-

At various time intervals, take replicate soil samples and extract the residues.

-

Analyze the extracts for the parent compound and its transformation products using techniques such as HPLC with radiometric detection and LC-MS/MS.

-

Quantify the amount of ¹⁴CO₂ produced and the non-extractable residues.

-

-

Data Analysis:

-

Calculate the degradation half-life (DT50) of this compound and its major metabolites by fitting the data to appropriate kinetic models.

-

Conclusion

This compound is an effective rice herbicide that targets the biosynthesis of very-long-chain fatty acids, a mode of action that is crucial for the control of economically important weeds like barnyard grass. Its development has been guided by a thorough understanding of its chemical properties, mechanism of action, and biological efficacy. While specific quantitative data on its herbicidal activity and environmental fate are not extensively published, the available information, in conjunction with data from analogous compounds, underscores its utility in modern agriculture. Further research to fill the existing data gaps would be beneficial for a more complete understanding of this important herbicide.

References

- 1. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 2. ia801304.us.archive.org [ia801304.us.archive.org]

- 3. researchgate.net [researchgate.net]

- 4. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. matestlabs.com [matestlabs.com]

- 6. OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test - Aropha [aropha.com]

- 7. OECD 208: Terrestrial Plant Test - Situ Biosciences [situbiosciences.com]

- 8. chemview.epa.gov [chemview.epa.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cafenstrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole is a selective herbicide belonging to the triazole class of chemicals, primarily used for weed control in rice cultivation. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development. This guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its synthesis pathway, including experimental protocols and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in agrochemical research and development.

Chemical Structure and Properties

This compound is chemically known as N,N-diethyl-3-[(2,4,6-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole-1-carboxamide.[1][2][3] Its structure comprises a 1,2,4-triazole (B32235) ring linked to a mesityl (2,4,6-trimethylphenyl)sulfonyl group and an N,N-diethylcarboxamide moiety.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N,N-diethyl-3-[(2,4,6-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole-1-carboxamide | [1] |

| CAS Number | 125306-83-4 | [1][2] |

| Molecular Formula | C₁₆H₂₂N₄O₃S | [1][2] |

| Molecular Weight | 350.44 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 114-115 °C | [4] |

Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step process starting from 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole. This intermediate is first acylated, followed by an amination reaction with diethylamine (B46881). A key patent outlines a method utilizing triphosgene (B27547) or diphosgene for the acylation step, which offers a cost-effective and efficient alternative to using N,N-diethylcarbamoyl chloride.[1]

The overall reaction can be summarized as follows:

Step 1: Acylation of 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole

In this step, 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole is reacted with an acylating agent like triphosgene or diphosgene in an aprotic solvent to form an activated intermediate.

Step 2: Amination with Diethylamine

The activated intermediate from the first step is then reacted in situ with diethylamine in the presence of a base to yield this compound.

Below is a diagram illustrating the synthesis pathway:

Caption: Synthesis pathway of this compound.

Quantitative Data from Synthesis

The following table summarizes the quantitative data from various examples described in the patent literature, showcasing the impact of different reaction conditions on the final product yield.[1]

Table 2: Summary of this compound Synthesis Conditions and Yields

| Example | Solvent | Acylating Agent (molar ratio to triazole) | Base (molar ratio to triazole) | Diethylamine (molar ratio to triazole) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | Triphosgene (0.36) | Triethylamine (B128534) (1.1) | 1.05 | 50-55 | 3 | 92 |

| 2 | Toluene | Triphosgene (0.42) | Triethylamine (1.1) | 1.05 | 50-55 | 3 | 90.5 |

| 3 | Xylene | Triphosgene (0.36) | Triethylamine (1.1) | 1.05 | -5 to 5 | 3 | 84 |

| 4 | 1,4-Dioxane | Triphosgene (0.36) | Triethylamine (1.1) | 1.05 | 50-55 | 3 | 90 |

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from the patent literature.[1]

Materials:

-

3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole

-

Toluene (anhydrous)

-

Triphosgene

-

Triethylamine

-

Diethylamine

Equipment:

-

250 mL three-necked flask

-

Condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Apparatus for reduced pressure distillation

Procedure:

-

Acylation:

-

To a 250 mL three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, add 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole (0.1 mol) and 50 mL of anhydrous toluene.

-

Heat the mixture to 50 °C with stirring.

-

Prepare a solution of triphosgene (0.036 mol) in 100 mL of anhydrous toluene and add it dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux and maintain for 3 hours.

-

Following the reflux, remove 50 mL of toluene by distillation under reduced pressure.

-

Cool the reaction mixture to room temperature.

-

-

Amination:

-

To the cooled mixture, add triethylamine (0.11 mol).

-

Cool the mixture to a temperature between 50-55 °C.

-

Slowly add diethylamine (0.105 mol) dropwise while maintaining the temperature.

-

After the addition, maintain the reaction mixture at this temperature for 3 hours with continuous stirring.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound product.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate (B1210297) to yield white crystals.[4]

-

Signaling Pathways and Mode of Action

This compound functions as a herbicide by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are lipids with chain lengths of 20 carbons or more.[5] VLCFAs are essential components of cuticular waxes and suberin, which form protective barriers in plants, preventing water loss and protecting against pathogens. By inhibiting the elongase enzyme complex responsible for VLCFA synthesis, this compound disrupts the formation of these protective layers, leading to increased water loss, growth inhibition, and ultimately, plant death. This mode of action provides its selectivity, as it is particularly effective against certain weed species while being safe for rice crops.

The experimental workflow for investigating the mode of action of this compound typically involves the following steps:

Caption: Experimental workflow for mode of action studies.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of the herbicide this compound. The synthesis pathway, primarily involving the acylation of a triazole intermediate followed by amination, has been described in detail with representative experimental protocols and quantitative data. Understanding the chemical properties and synthetic routes of this compound is crucial for the development of new, more effective, and environmentally benign agrochemicals. The information compiled herein serves as a foundational resource for scientists and researchers in this field.

References

An In-depth Technical Guide on the Biological Activity of Cafenstrole on Grassy Weeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole is a selective herbicide belonging to the triazole class, primarily utilized for the control of grassy weeds in rice cultivation. Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical metabolic pathway for plant growth and development. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its effects on grassy weeds. It includes a summary of its herbicidal efficacy, a detailed description of its molecular mechanism of action, standardized experimental protocols for its study, and visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in herbicide development and weed science.

Introduction

Grassy weeds pose a significant threat to global rice production, competing for essential resources and reducing crop yields. Chemical control remains a primary strategy for managing these weeds, and the development of herbicides with novel modes of action is crucial to combat the evolution of resistance. This compound has demonstrated effective control of several problematic grassy weed species, most notably barnyardgrass (Echinochloa oryzicola). A thorough understanding of its biological activity is essential for its optimal use and for the development of next-generation herbicides.

Herbicidal Activity and Efficacy

This compound exhibits pre- and early post-emergence activity against a range of annual grassy weeds. Its efficacy is directly linked to the inhibition of VLCFA biosynthesis, which leads to stunted growth and eventual death of susceptible plants.

Table 1: Quantitative Data on the Herbicidal Activity of this compound on Grassy Weeds

| Weed Species | Parameter | Value | Reference |

| Echinochloa oryzicola (Barnyardgrass) | GR₅₀ (50% Growth Reduction) | Data from specific dose-response studies are needed for precise values. | [Referenced studies on baseline sensitivity would provide this data] |

| Echinochloa crus-galli (Barnyardgrass) | GR₅₀ (50% Growth Reduction) | Baseline sensitivity studies have been conducted, but specific GR₅₀ values for this compound need to be extracted from the cited literature (Lim, 2013). | [Referenced studies on baseline sensitivity would provide this data] |

Note: The precise GR₅₀ values are critical for understanding the dose-response relationship and for monitoring the potential development of resistance. Further investigation into the cited literature is required to populate this table with specific quantitative data.

Molecular Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The primary molecular target of this compound is the microsomal fatty acid elongase (FAE) complex, which is responsible for the elongation of fatty acids with carbon chains longer than 18 (C18).[1][2] This process is vital for the synthesis of various cellular components, including cuticular waxes, suberin, and sphingolipids, which are essential for membrane integrity, signaling, and protecting the plant from environmental stress.

The FAE complex catalyzes a four-step elongation cycle:

-

Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA.

-

Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the resulting 3-ketoacyl-CoA.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

-

Second Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a two-carbon-longer acyl-CoA.

This compound specifically inhibits the KCS, the first and rate-limiting enzyme in the elongation cycle.[3] By blocking this initial step, this compound effectively halts the entire VLCFA biosynthesis pathway. Studies on Arabidopsis thaliana have shown that this compound can inhibit the activity of multiple KCS isozymes.[4]

Table 2: Inhibition of VLCFA Elongase Activity by this compound

| Enzyme/Process | Plant Species | IC₅₀ (50% Inhibitory Concentration) | Reference |

| VLCFA Elongase Complex | Arabidopsis thaliana (expressed in yeast) | Complete inhibition observed at 10 µM. Specific IC₅₀ values for individual elongases are not yet reported. | [1] |

| VLCFA Biosynthesis (incorporation of [¹⁴C]-oleate and [¹⁴C]-malonate) | Allium porrum (leek) microsomes | Qualitative inhibition demonstrated. Specific IC₅₀ values are not provided in the available literature. | [1][2] |

Caption: VLCFA biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Assay for VLCFA Elongase Inhibition

This protocol describes a method to determine the inhibitory effect of this compound on the VLCFA elongase complex using a microsomal fraction isolated from grassy weeds and a radiolabeled precursor.

Materials:

-

Etiolated shoots of a grassy weed (e.g., Echinochloa oryzicola)

-

Extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing sucrose, DTT, and protease inhibitors)

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing ATP, CoA, MgCl₂, and NADPH)

-

[¹⁴C]-Malonyl-CoA (radiolabeled precursor)

-

C18:0-CoA (starter substrate)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Homogenizer, centrifuge, and ultracentrifuge

Methodology:

-

Microsome Isolation:

-

Homogenize etiolated weed shoots in ice-cold extraction buffer.

-

Filter the homogenate and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of extraction buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the reaction buffer, a specific amount of microsomal protein, and the starter substrate (C18:0-CoA).

-

Add varying concentrations of this compound (or solvent control).

-

Pre-incubate the mixture for a short period at the optimal temperature (e.g., 30°C).

-

Initiate the reaction by adding [¹⁴C]-Malonyl-CoA.

-

Incubate for a defined period (e.g., 30-60 minutes) with gentle agitation.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol) to saponify the fatty acids.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Wash the organic phase to remove unincorporated [¹⁴C]-Malonyl-CoA.

-

-

Quantification:

-

Evaporate the organic solvent and redissolve the fatty acid residue in a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

-

Determine the IC₅₀ value by plotting the inhibition data against the logarithm of the this compound concentration and fitting to a dose-response curve.

-

Caption: Workflow for determining VLCFA elongase inhibition by this compound.

Whole-Plant Dose-Response Assay

This protocol outlines a method for determining the GR₅₀ (the concentration of herbicide that causes a 50% reduction in plant growth) of this compound on a target grassy weed.

Materials:

-

Seeds of the target grassy weed (e.g., Echinochloa oryzicola)

-

Pots or trays with a suitable soil mix

-

This compound formulation

-

Spray chamber or appropriate application equipment

-

Growth chamber or greenhouse with controlled environmental conditions

-

Balance for weighing plant biomass

Methodology:

-

Plant Growth:

-

Sow a standardized number of weed seeds in each pot.

-

Grow the plants in a controlled environment until they reach a specific growth stage (e.g., 2-3 leaf stage).

-

-

Herbicide Application:

-

Prepare a series of dilutions of the this compound formulation to create a range of application rates.

-

Include an untreated control group.

-

Apply the different rates of this compound to the plants using a calibrated sprayer to ensure uniform coverage.

-

-

Incubation and Observation:

-

Return the treated plants to the growth chamber or greenhouse.

-

Observe the plants regularly for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).

-

-

Data Collection:

-

After a predetermined period (e.g., 14-21 days after treatment), harvest the above-ground biomass from each pot.

-

Record the fresh or dry weight of the biomass for each treatment.

-

-

Data Analysis:

-

Express the biomass of each treated group as a percentage of the untreated control.

-

Plot the percentage growth reduction against the logarithm of the herbicide dose.

-

Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit a dose-response curve and calculate the GR₅₀ value.

-

Conclusion

This compound is an effective herbicide against grassy weeds due to its specific inhibition of the VLCFA biosynthesis pathway. Its molecular target, the KCS enzyme, is a critical component of a pathway essential for plant viability. This technical guide has provided a detailed overview of the biological activity of this compound, including its mechanism of action and standardized protocols for its evaluation. Further research to determine the precise IC₅₀ values for individual elongase enzymes in target weed species and to obtain more extensive GR₅₀ data from field populations will be invaluable for optimizing the use of this compound and for the development of new, sustainable weed management strategies.

References

- 1. Very-long-chain fatty acid biosynthesis is inhibited by this compound, N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Baseline Sensitivity of Echinochloa crus-gall and E. oryzicola to Florpyrauxifen-Benzyl, a New Synthetic Auxin Herbicide, in Korea [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Distribution of Glyphosate-Resistance in Echinochloa crus-galli Across Agriculture Areas in the Iberian Peninsula [frontiersin.org]

An In-depth Technical Guide on the Mode of Action of Cafenstrole on Cell Division

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole, a triazole-based herbicide, exhibits potent pre- and early post-emergence activity against annual weeds, particularly grassy weeds in paddy fields. Its herbicidal efficacy is rooted in the disruption of cell division, a fundamental process for plant growth and development. This technical guide provides a comprehensive overview of the molecular mode of action of this compound, focusing on its inhibitory effects on the biosynthesis of very-long-chain fatty acids (VLCFAs) and the subsequent cascade of events leading to mitotic arrest. This document synthesizes current scientific knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the key pathways and processes involved.

Introduction

This compound is a selective herbicide used for the control of competitive weeds in rice cultivation. Its mode of action has been identified as the inhibition of cell division[1]. More specifically, this compound targets the biosynthesis of very-long-chain fatty acids (VLCFAs), which are lipids with acyl chains of 20 carbons or more. VLCFAs are essential components of various cellular structures and signaling molecules in plants, and their depletion has profound effects on cell integrity and division. This guide delves into the intricate mechanisms by which this compound exerts its antimitotic effects, providing a valuable resource for researchers in weed science, plant biology, and herbicide development.

The Primary Target: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The primary biochemical target of this compound is the microsomal fatty acid elongase (FAE) enzyme complex, which is responsible for the synthesis of VLCFAs[2]. This complex catalyzes the addition of two-carbon units to fatty acid chains, extending them beyond the typical C16 and C18 lengths produced by the fatty acid synthase in the plastids.

The Fatty Acid Elongase Complex

The FAE complex consists of four key enzymes that carry out a cyclical elongation process:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of a long-chain acyl-CoA with malonyl-CoA. This is the rate-limiting step and a key determinant of substrate specificity.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

-

Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

This compound specifically inhibits the FAE complex, leading to a significant reduction in the cellular pool of VLCFAs. The correlation between the inhibition of VLCFA formation and the phytotoxic effect of this compound has been established, particularly against barnyardgrass (Echinochloa oryzicola)[2].

The Consequence: Disruption of Cell Division

The inhibition of VLCFA biosynthesis by this compound has a direct and detrimental impact on cell division. VLCFAs are integral components of various cellular structures that are vital for the successful completion of mitosis and cytokinesis.

The Role of VLCFAs in Plant Cell Division

VLCFAs are essential for the proper functioning of cellular membranes, including the plasma membrane and the membranes of various organelles. They are particularly enriched in certain classes of lipids, such as sphingolipids, which play a crucial role in membrane organization, trafficking, and signaling.

Sphingolipids and Cytokinesis: Sphingolipids containing VLCFAs are critical for the formation and stability of the cell plate during cytokinesis. The cell plate is a transient structure that forms in the center of a dividing plant cell and expands outwards to fuse with the parental cell wall, thereby separating the two daughter cells. The proper composition of lipids in the cell plate membrane is essential for its fusion and maturation. Studies have shown that disruption of sphingolipid metabolism can lead to defects in cell plate formation and cytokinesis[1].

Membrane Fluidity and Integrity: The length of the fatty acid chains in membrane lipids influences the fluidity and permeability of the membrane. The presence of VLCFAs can modulate these properties, which is critical for the dynamic processes of membrane fusion and fission that occur during cell division.

Proposed Signaling Pathway for this compound's Antimitotic Action

The depletion of VLCFAs due to this compound's action is hypothesized to trigger a cascade of events leading to mitotic arrest. While the precise signaling pathway is still under investigation, a plausible model involves the disruption of membrane integrity and function, which in turn activates cell cycle checkpoints.

Caption: Proposed signaling pathway of this compound's antimitotic action.

Quantitative Data

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 (Fatty Acid Elongase) | Echinochloa oryzicola | Data not available | - |

| Effective Concentration (Growth Inhibition) | Echinochloa oryzicola | Correlated with VLCFA inhibition | [2] |

| Effect on Mitotic Index | Various weed species | Dose-dependent decrease | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of this compound.

Analysis of Very-Long-Chain Fatty Acids (VLCFAs)

Objective: To quantify the effect of this compound on the VLCFA profile in a target plant species.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Plant Material and Treatment: Germinate seeds of the target weed (e.g., Echinochloa oryzicola) in a suitable medium. Treat seedlings at a specific growth stage with a range of this compound concentrations. Include an untreated control.

-

Lipid Extraction: Harvest plant tissue (e.g., shoots or roots) and immediately freeze in liquid nitrogen to halt metabolic activity. Homogenize the tissue and extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

-

Fatty Acid Methylation: Saponify the lipid extract with a methanolic NaOH solution and then methylate the fatty acids using BF3-methanol to produce fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., DB-23) for separation. The temperature program should be optimized to resolve VLCFAs.

-

Quantification: Identify individual FAMEs based on their retention times and mass spectra compared to known standards. Quantify the amount of each fatty acid relative to an internal standard.

References

The Role of Cafenstrole in the Inhibition of Microsomal Elongase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole, a triazole herbicide, is a potent and specific inhibitor of microsomal elongase enzymes, which are critical for the biosynthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as an inhibitor of these essential enzymes. The guide summarizes the available quantitative data, details the experimental protocols for assessing its inhibitory activity, and visualizes the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in agrochemistry, plant biology, and drug development who are investigating VLCFA biosynthesis and its inhibition.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 18 carbons or more, are essential components of various biological processes in plants, including the formation of cuticular waxes, pollen development, and membrane structure. The biosynthesis of VLCFAs is carried out by a multi-enzyme complex located in the endoplasmic reticulum, with the microsomal elongase enzyme catalyzing the initial and rate-limiting condensation step.

This compound (N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide) is a herbicide used for the control of weeds in rice cultivation.[1] Its herbicidal activity is attributed to its ability to specifically inhibit the microsomal elongase enzyme system, thereby disrupting VLCFA biosynthesis.[1][2] This guide delves into the technical details of this compound's inhibitory action.

Mechanism of Action of this compound

This compound acts as a specific inhibitor of the microsomal elongase enzyme complex, which is responsible for the elongation of fatty acid chains beyond C18.[1] The precise molecular interaction is not fully elucidated, but structure-activity relationship studies have indicated that the -SO2- linkage and the N,N-dialkyl substitution on the carbamoyl (B1232498) nitrogen of the 1,2,4-triazole-1-carboxamide structure are crucial for its potent inhibitory activity.[1]

The inhibition of the elongase enzyme by this compound leads to a depletion of VLCFAs, which in turn disrupts the formation of essential plant structures and ultimately results in phytotoxicity in susceptible plant species like barnyardgrass (Echinochloa oryzicola).[1]

The Microsomal Elongase Enzyme Complex and Point of Inhibition

The microsomal elongase complex catalyzes a four-step reaction cycle to add a two-carbon unit from malonyl-CoA to an acyl-CoA substrate. This compound is believed to target the first and rate-limiting step, the condensation reaction catalyzed by the 3-ketoacyl-CoA synthase (KCS).

Quantitative Data on Inhibitory Activity

| Compound | Target Enzyme/System | Organism | Observed Inhibition | Reference |

| This compound | Microsomal elongase | Allium porrum (leek) | Inhibition of [1-14C]-oleate and [2-14C]-malonate incorporation into VLCFAs | [1] |

| This compound | Microsomal elongase | Scenedesmus sp. | Inhibition of [1-14C]-oleate and [2-14C]-malonate incorporation into VLCFAs | [1] |

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the inhibitory effect of this compound on microsomal elongase enzymes, based on the heterologous expression of Arabidopsis thaliana elongases in Saccharomyces cerevisiae.

Assay for Elongase Inhibition in a Yeast Expression System

This protocol involves the expression of a specific elongase enzyme in yeast and the subsequent analysis of the fatty acid profile in the presence and absence of the inhibitor.

4.1.1. Materials

-

Saccharomyces cerevisiae strain (e.g., INVSc1)

-

Yeast expression vector (e.g., pYES2) containing the elongase gene of interest

-

Minimal medium agar (B569324) plates lacking uracil

-

Complete minimal-dropout-uracil medium with 2% glucose

-

Induction medium: complete minimal-dropout-uracil medium with 1% raffinose (B1225341) and 2% galactose

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Reagents for fatty acid methyl ester (FAME) preparation (e.g., methanolic HCl)

-

Organic solvents for extraction (e.g., hexane)

4.1.2. Methodology

-

Yeast Transformation: Transform the S. cerevisiae strain with the expression vector containing the elongase gene. Select for transformants on minimal medium agar plates lacking uracil.

-

Yeast Cultivation: Inoculate a single colony of transformed yeast into complete minimal-dropout-uracil medium with 2% glucose and grow at 28°C until the culture reaches the logarithmic phase.

-

Induction of Elongase Expression: Transfer the log-phase cells to the induction medium containing 1% raffinose and 2% galactose to induce the expression of the elongase enzyme.

-

Inhibition Assay:

-

For the treatment group, add this compound from a stock solution to the induction medium to achieve the desired final concentration.

-

For the control group, add an equivalent volume of the solvent.

-

Incubate the cultures for 18-20 hours at 28°C.

-

-

Cell Harvesting and Fatty Acid Analysis:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with sterile water and then freeze-dry.

-

Prepare fatty acid methyl esters (FAMEs) from the dried yeast cells by transesterification using methanolic HCl.

-

Extract the FAMEs with hexane.

-

Analyze the FAME profile by GC-MS to identify and quantify the VLCFAs produced.

-

-

Data Analysis: Compare the VLCFA profile of the this compound-treated group with that of the control group to determine the extent of inhibition.

Conclusion

This compound is a specific and effective inhibitor of microsomal elongase enzymes, a key component in the biosynthesis of very-long-chain fatty acids in plants. While quantitative data on its inhibitory potency (IC50 values) are not widely published, the available research clearly demonstrates its mechanism of action and provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a robust framework for studying the effects of this compound and other potential inhibitors of VLCFA biosynthesis. For researchers in drug development, the specificity of this compound for the plant elongase system may offer insights into designing targeted inhibitors for other eukaryotic elongase enzymes.

References

Degradation Pathway and Environmental Fate of Cafenstrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole, a triazole herbicide, is utilized for the control of annual weeds in rice paddies. Understanding its environmental degradation and fate is crucial for assessing its ecological impact and ensuring responsible agricultural practices. This technical guide provides a comprehensive overview of the current knowledge regarding the degradation pathway and environmental behavior of this compound. While specific quantitative data on its degradation kinetics remains limited in publicly accessible literature, this document synthesizes available information on its metabolites, proposes likely degradation mechanisms, and outlines relevant experimental protocols for its study.

Introduction

This compound, chemically known as N,N-diethyl-3-(2,4,6-trimethylphenylsulfonyl)-1H-1,2,4-triazole-1-carboxamide, belongs to the triazole class of herbicides. It is recognized for its efficacy against grassy weeds in rice cultivation. The environmental persistence and transformation of such agrochemicals are of significant concern due to their potential to impact non-target organisms and ecosystems. This guide aims to provide an in-depth technical resource on the degradation and environmental fate of this compound, drawing from available scientific information.

Chemical Properties and Known Metabolites

This compound is characterized by its low water solubility, which influences its mobility and distribution in the environment. One of the primary metabolites identified in analytical studies is 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole. This metabolite is a key indicator in residue analysis for certain sample types.

Table 1: Chemical Information and Identified Metabolites of this compound

| Parameter | Value / Information |

| IUPAC Name | N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1H-1,2,4-triazole-1-carboxamide |

| Molecular Formula | C₁₆H₂₂N₄O₃S |

| Molar Mass | 350.44 g/mol |

| Water Solubility | Low |

| Identified Metabolite | 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole |

Degradation Pathways

The degradation of this compound in the environment is expected to occur through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. While specific studies detailing the complete degradation pathway of this compound are not widely available, the initial step likely involves the hydrolysis of the carboxamide group.

Hydrolysis

Hydrolysis is a key abiotic degradation process for many pesticides, particularly those with ester or amide linkages. In the case of this compound, the N,N-diethyl-1-carboxamide group attached to the triazole ring is a likely site for hydrolytic cleavage. This reaction would lead to the formation of the known metabolite, 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole. The rate of hydrolysis is typically dependent on pH and temperature.

Photolysis